molecular formula C13H20O2Si B12972971 2-((Triethylsilyl)oxy)benzaldehyde

2-((Triethylsilyl)oxy)benzaldehyde

Cat. No.: B12972971
M. Wt: 236.38 g/mol
InChI Key: ZXHDERFODBFEFU-UHFFFAOYSA-N
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Description

2-((Triethylsilyl)oxy)benzaldehyde is an organic compound characterized by the presence of a triethylsilyl group attached to a benzaldehyde moiety. This compound is often used in organic synthesis as a protecting group for aldehydes and hydroxyl groups, preventing them from reacting with other reagents during complex synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Triethylsilyl)oxy)benzaldehyde can be synthesized by reacting benzaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Triethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Triethylsilyl)oxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Involved in the development of pharmaceutical compounds and drug synthesis.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((Triethylsilyl)oxy)benzaldehyde primarily involves its role as a protecting group. The triethylsilyl group provides steric hindrance, preventing the aldehyde or hydroxyl group from participating in reactions. This allows for selective reactions to occur at other sites of the molecule. The triethylsilyl group can be removed under specific conditions, revealing the protected functional group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Triethylsilyl)oxy)benzaldehyde is unique due to the larger size of the triethylsilyl group compared to trimethylsilyl or tert-butyldimethylsilyl groups. This increased steric bulk can provide better protection for sensitive functional groups during complex synthetic processes .

Properties

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

2-triethylsilyloxybenzaldehyde

InChI

InChI=1S/C13H20O2Si/c1-4-16(5-2,6-3)15-13-10-8-7-9-12(13)11-14/h7-11H,4-6H2,1-3H3

InChI Key

ZXHDERFODBFEFU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CC=CC=C1C=O

Origin of Product

United States

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